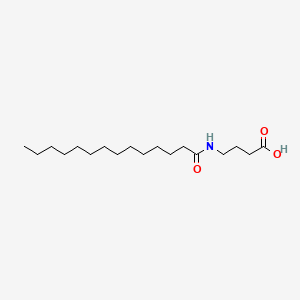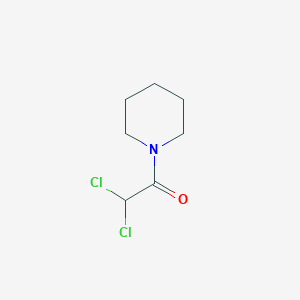
1-(4-Amino-1-methyl-1H-pyrazol-3-yl)ethan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Amino-1-methyl-1H-pyrazol-3-yl)ethan-1-ol is an organic compound with a pyrazole ring structureThe presence of both amino and hydroxyl functional groups makes it a versatile intermediate in the synthesis of more complex molecules .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Amino-1-methyl-1H-pyrazol-3-yl)ethan-1-ol typically involves the reaction of 4-amino-1-methylpyrazole with ethylene oxide under controlled conditions. The reaction is carried out in an organic solvent such as ethanol or dimethyl sulfoxide (DMSO) at a temperature range of 0-25°C .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method ensures better control over reaction parameters and improves yield and purity. The use of catalysts such as sodium bicarbonate can further enhance the reaction efficiency .
Analyse Des Réactions Chimiques
Types of Reactions: 1-(4-Amino-1-methyl-1H-pyrazol-3-yl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form an amine.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or alkyl groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products: The major products formed from these reactions include various substituted pyrazoles, which can be further utilized in the synthesis of pharmaceuticals and agrochemicals .
Applications De Recherche Scientifique
1-(4-Amino-1-methyl-1H-pyrazol-3-yl)ethan-1-ol has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and receptor ligands.
Medicine: The compound is investigated for its potential as an anti-inflammatory and anticancer agent.
Industry: It is used in the production of dyes, pigments, and other fine chemicals.
Mécanisme D'action
The mechanism of action of 1-(4-Amino-1-methyl-1H-pyrazol-3-yl)ethan-1-ol involves its interaction with specific molecular targets such as enzymes and receptors. The amino and hydroxyl groups facilitate binding to active sites, thereby modulating the activity of the target molecules. This interaction can lead to inhibition or activation of biochemical pathways, depending on the context .
Comparaison Avec Des Composés Similaires
4-Amino-1-methylpyrazole: Shares a similar pyrazole ring structure but lacks the hydroxyl group.
3-Amino-1-methylpyrazole: Similar structure with the amino group at a different position.
1-Methyl-1H-pyrazol-4-amine:
Uniqueness: 1-(4-Amino-1-methyl-1H-pyrazol-3-yl)ethan-1-ol is unique due to the presence of both amino and hydroxyl groups, which enhances its reactivity and versatility in synthetic applications. This dual functionality allows for a broader range of chemical modifications and applications compared to its analogs .
Propriétés
Formule moléculaire |
C6H11N3O |
|---|---|
Poids moléculaire |
141.17 g/mol |
Nom IUPAC |
1-(4-amino-1-methylpyrazol-3-yl)ethanol |
InChI |
InChI=1S/C6H11N3O/c1-4(10)6-5(7)3-9(2)8-6/h3-4,10H,7H2,1-2H3 |
Clé InChI |
VKWZCPNHQCOEGY-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=NN(C=C1N)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Silane, [[2,4-bis(trifluoromethyl)phenyl]ethynyl]trimethyl-](/img/structure/B13996078.png)


![1H-Indole-2,3-dione, 1-[2-(1-pyrrolidinyl)ethyl]-](/img/structure/B13996086.png)

![1-[Diethyl(phenyl)silyl]aziridine](/img/structure/B13996096.png)



![2-[Naphthalen-1-yl(phenyl)methyl]propanedinitrile](/img/structure/B13996131.png)

![5-Amino-2-[(4-sulfamoylphenyl)hydrazinylidene]imidazole-4-carboxamide](/img/structure/B13996137.png)

